molecular formula C17H11N3O3 B3296229 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892754-72-2

6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B3296229
CAS RN: 892754-72-2
M. Wt: 305.29 g/mol
InChI Key: PCGYKCACMUYZFC-UHFFFAOYSA-N
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Description

6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as MPOC, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In animal studies, 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to reduce inflammation in models of acute and chronic inflammation. 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has also been shown to inhibit the growth of various cancer cell lines and to improve glucose tolerance in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments is its synthetic accessibility and ease of modification. 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be synthesized using a one-pot reaction method, and its structure can be easily modified to generate novel derivatives with improved pharmacological properties. However, one of the limitations of using 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one.

Future Directions

There are several future directions for the study of 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, including the development of novel derivatives with improved pharmacological properties, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields. In medicinal chemistry, the development of 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one derivatives with improved selectivity and potency could lead to the discovery of new drugs for the treatment of various diseases. In materials science, the use of 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one as a building block for the synthesis of fluorescent polymers and nanoparticles could lead to the development of new materials for sensing and imaging applications.

Scientific Research Applications

6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In drug discovery, 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been used as a lead compound to design and synthesize novel derivatives with improved pharmacological properties. In materials science, 6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been used as a building block to synthesize fluorescent polymers and nanoparticles.

properties

IUPAC Name

6-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-10-4-5-14-12(7-10)8-13(17(21)22-14)16-19-15(20-23-16)11-3-2-6-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGYKCACMUYZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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